molecular formula C17H22N8O3S2 B2644370 1-(3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 476482-42-5

1-(3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No. B2644370
CAS RN: 476482-42-5
M. Wt: 450.54
InChI Key: ADNDBOIZXPMPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N8O3S2 and its molecular weight is 450.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds containing 1,3,4-thiadiazole, a core element in the specified chemical, exhibit promising antimicrobial and anticancer activities. For instance, compounds synthesized with 1,3,4-thiadiazole structures have shown effectiveness against various microorganisms, along with displaying antiulcer properties (Starrett et al., 1989). Additionally, derivatives of thiadiazole, like N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, have demonstrated significant anticancer activity in vitro, specifically against various human cancer cell lines (Tiwari et al., 2017).

Enzyme Inhibition and Antibacterial Activity

The presence of thiadiazole and piperidine moieties in a compound can enhance its ability to inhibit specific enzymes. Studies show that thiazole-aminopiperidine hybrid analogues, which share structural similarities with the chemical , have been effective in inhibiting Mycobacterium tuberculosis GyrB, an enzyme critical for bacterial DNA replication (Jeankumar et al., 2013). This property suggests potential application in developing antibacterial agents.

Purine Metabolism and Nicotinamide Effects

Compounds with 1,3,4-thiadiazole structures have been observed to influence purine metabolism in biological systems. For example, 2-Ethylamino-1, 3, 4-thiadiazole has been found to increase the synthesis of purines de novo in the developing chick embryo. This effect can be modulated by nicotinamide and its antagonists, pointing to a complex interplay in biochemical pathways (Krakoff, 1964).

Synthesis Techniques and Pharmacological Potentials

The synthesis of compounds containing thiadiazole and related moieties, such as the one mentioned, often involves innovative techniques that could enhance their pharmacological properties. Microwave-assisted synthesis methods have been employed to create compounds with thiadiazole structures, showing potential for developing new pharmacophores with potent pharmacological activities (Youssef & Amin, 2012).

properties

IUPAC Name

1-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O3S2/c1-9-21-22-17(30-9)29-8-7-25-11-13(23(2)16(28)20-14(11)27)19-15(25)24-5-3-10(4-6-24)12(18)26/h10H,3-8H2,1-2H3,(H2,18,26)(H,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNDBOIZXPMPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

CAS RN

476482-42-5
Record name 1-(3-METHYL-7-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,6-DI OXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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